molecular formula C17H13F3N2O2 B2481381 5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol CAS No. 1187875-30-4

5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Cat. No. B2481381
CAS RN: 1187875-30-4
M. Wt: 334.298
InChI Key: ISTKTDUPVOFTJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, starting from readily available substrates. For example, pyrazoline derivatives, closely related to the compound , have been synthesized using a two-step reaction involving the base-catalyzed aldol condensation followed by reaction with hydrazine hydrate to give corresponding pyrazoline derivatives. Conditions for obtaining similar compounds involve interaction with carboxylic acids in environments like phosphorus oxychloride to form desired structures (Mardiana et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis typically involves techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These methods provide insights into bond lengths, angles, and overall geometry of molecules. For instance, Saraçoǧlu and Cukurovalı (2013) used XRD and DFT to fully characterize the geometry and electronic structure of a related molecule, offering insights into the optimized geometries and theoretical vibrational frequencies that closely replicate experimental values (Saraçoǧlu & Cukurovalı, 2013).

Chemical Reactions and Properties

Chemical properties of pyrazolyl phenols and related compounds often include reactivity towards various reagents, forming a diverse array of products. The reactivity can be influenced by substituents on the phenol and pyrazole rings, affecting electron distribution and molecular stability. Research on similar molecules has explored their potential as intermediates in the synthesis of more complex structures or for their biological activity, highlighting the versatility of these compounds in organic synthesis and medicinal chemistry applications (Ashok et al., 2016).

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations offers insights into the molecular structure, spectroscopic data, and biological effects of related compounds. For instance, the study by Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V. (2020) delves into the geometry optimization, vibrational spectra, molecular parameters, intramolecular charge transfer, and biological effects prediction through molecular docking results of a closely related molecule. This approach can help in understanding the interaction mechanisms of "5-methoxy-2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol" with biological targets (Viji et al., 2020).

Corrosion Inhibition

The application of pyrazoline derivatives in corrosion inhibition is demonstrated through the work of Lgaz, H., Saha, S., Chaouiki, A., Bhat, K., Salghi, R., Shubhalaxmi, Banerjee, P., Ali, I., Khan, Mohammad I., & Chung, I. (2020). This study highlights the use of these derivatives to enhance the resistance of mild steel in acidic environments, showcasing high inhibition efficiencies and suggesting the potential for similar compounds to be used in protecting metal surfaces against corrosion (Lgaz et al., 2020).

Antimicrobial Activity

The synthesis and antimicrobial activity of novel pyrazoline derivatives, as researched by Ashok, D., Rangu, Kavitha, Rao, V. Hanumantha, Gundu, S., Srilata, Ballu, & Vijjulatha, M. (2016), provide a foundation for exploring the antimicrobial potential of similar compounds. This study offers a synthetic protocol for producing these derivatives and evaluates their efficacy against various bacterial and fungal strains, suggesting a path for assessing the antimicrobial properties of "this compound" (Ashok et al., 2016).

properties

IUPAC Name

5-methoxy-2-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-24-11-7-8-12(13(23)9-11)15-14(10-5-3-2-4-6-10)16(22-21-15)17(18,19)20/h2-9,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTKTDUPVOFTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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